7-(4-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors for treating various diseases, including cancer and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Reagents such as formamidine acetate and ethyl acetoacetate are often used under reflux conditions.
Substitution Reactions: The introduction of the ethoxyphenyl and phenyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Amine Functionalization: The final step involves the attachment of the morpholin-4-ylpropyl group. This is usually done through a nucleophilic substitution reaction using morpholine and a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the amine and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibitors of these enzymes are valuable in treating diseases like cancer.
Medicine
In medicine, 7-(4-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is being investigated for its therapeutic potential. Its ability to inhibit specific kinases makes it a candidate for drug development, particularly in oncology and neurology.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as a research tool in drug discovery. Its synthesis and functionalization are of interest for creating new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, a process crucial for many cellular functions. By inhibiting these enzymes, the compound can disrupt abnormal cell signaling pathways involved in diseases like cancer.
Molecular Targets and Pathways
Kinases: The primary targets are various kinases involved in cell growth and survival.
Pathways: The compound affects pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(4-hydroxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 7-(4-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has unique properties due to the ethoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its efficacy and selectivity as a therapeutic agent.
Properties
Molecular Formula |
C27H31N5O2 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H31N5O2/c1-2-34-23-11-9-22(10-12-23)32-19-24(21-7-4-3-5-8-21)25-26(29-20-30-27(25)32)28-13-6-14-31-15-17-33-18-16-31/h3-5,7-12,19-20H,2,6,13-18H2,1H3,(H,28,29,30) |
InChI Key |
QSLFJQVVLGJPGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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